molecular formula C36H21FeN9O10S B3050107 Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1) CAS No. 23700-19-8

Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1)

Cat. No. B3050107
CAS RN: 23700-19-8
M. Wt: 827.5 g/mol
InChI Key: BIRHYPBZQIOMFF-UHFFFAOYSA-L
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Description

Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1) is a chemical compound that is commonly referred to as Fe(phen)32+. This compound is a coordination complex that is widely used in scientific research applications due to its unique properties.

Scientific Research Applications

Stability and Kinetics in Aqueous Solutions

  • Spectrophotometric investigations of the stability constants of tris complexes, including Iron(2+), tris(5-nitro-1,10-phenanthroline), reveal that the overall stability constants decrease with increasing temperature. This study provides valuable data on thermodynamic functions like enthalpy and entropy related to these complexes in various temperatures (Alexander et al., 1975).
  • The kinetics of aquation of tris(5-nitro-1,10-phenanthroline)iron(II) are affected by different salts. The study indicates how these effects are related to the initial and transition states of the reaction (Blandamer et al., 1974).

Electropolymerization and Electrochemical Properties

  • Iron(2+) tris(1,10-phenanthroline) complexes can be used in electropolymerization to produce stable, electrochemically active films. This process is significant for applications like electrocatalytic sulfite oxidation (Chen, 1996).

Dissociation Mechanisms and Activation Volumes

  • Studies on the aquation of tris(1,10-phenanthroline)iron(II) complexes, including their 5-nitro derivatives, provide insights into their dissociative mechanisms and the corresponding activation volumes. This data is crucial for understanding the chemical behavior of these complexes (Lucie et al., 1975).

Spectrophotometric Methods in Oxygen Determination

  • Tris(4,7-dihydroxy-1,10-phenanthroline)iron(II) reacts with dissolved oxygen in solutions, making it a potential agent for the spectrophotometric determination of dissolved oxygen concentrations (Poe & Diehl, 1974).

Structural Studies

  • Structural analysis of tris(1,10-phenanthroline)iron(II) complexes, including derivatives, helps in understanding their molecular configurations, which is essential for applications in material science and chemistry (Zhong, 2012).

Educational Applications

  • Tris(1,10-phenanthroline)iron(II) is used in educational experiments to teach concepts like rate law, activation energy, and equilibrium constant, illustrating its utility in practical chemistry education (Sattar, 2011).

properties

IUPAC Name

iron(2+);5-nitro-1,10-phenanthroline;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H7N3O2.Fe.H2O4S/c3*16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;;1-5(2,3)4/h3*1-7H;;(H2,1,2,3,4)/q;;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRHYPBZQIOMFF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H21FeN9O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066925
Record name Iron(2+), tris(5-nitro-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, sulfate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

827.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1)

CAS RN

23700-19-8
Record name Iron(2+), tris(5-nitro-1,10-phenanthroline-κN1,κN10)-, sulfate (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(5-nitro-1,10-phenanthroline-N1,N10)iron sulphate
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Record name Iron(2+), tris(5-nitro-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, sulfate (1:1)
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Record name Iron(2+), tris(5-nitro-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, sulfate (1:1)
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Record name Tris(5-nitro-1,10-phenanthroline-N1,N10)iron sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1)
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Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1)
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Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1)
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Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1)
Reactant of Route 5
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Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1)
Reactant of Route 6
Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, sulfate (1:1)

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